molecular formula C11H14N2O4 B12905794 3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 37804-35-6

3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B12905794
CAS No.: 37804-35-6
M. Wt: 238.24 g/mol
InChI Key: TZEJSGNYVSIRTG-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclohexyl group attached to the pyrimidine ring, which is further substituted with two oxo groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with diethyl malonate, followed by cyclization with urea under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved in these effects are often related to the modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Uracil-5-carboxylic Acid
  • Isoorotic Acid
  • 2,4-Dihydroxypyrimidine-5-carboxylic Acid

Uniqueness

3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific interactions with molecular targets .

Properties

CAS No.

37804-35-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

3-cyclohexyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O4/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,17)(H,15,16)

InChI Key

TZEJSGNYVSIRTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CNC2=O)C(=O)O

Origin of Product

United States

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